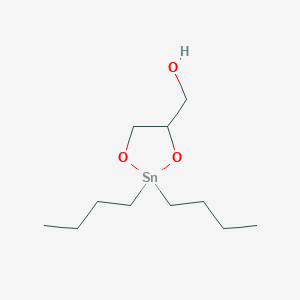
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups and a dioxastannolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). The reaction typically involves heating the reactants under nitrogen at temperatures ranging from 120-130°C . The resulting product is then purified through standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acetyl chloride and benzoyl chloride are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Dibutyltin oxide derivatives.
Reduction: Various organotin species.
Substitution: Substituted organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials.
Catalysis: It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of (2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The dioxastannolane ring structure also plays a role in stabilizing reaction intermediates and enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but lacks the hydroxyl group.
Dibutyltin oxide: A simpler organotin compound with different reactivity.
Dibutyltin dimethoxide: Another related compound used in similar synthetic applications.
Uniqueness
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol is unique due to the presence of both the dioxastannolane ring and the hydroxyl group. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and catalytic applications.
Eigenschaften
CAS-Nummer |
90715-42-7 |
|---|---|
Molekularformel |
C11H24O3Sn |
Molekulargewicht |
323.02 g/mol |
IUPAC-Name |
(2,2-dibutyl-1,3,2-dioxastannolan-4-yl)methanol |
InChI |
InChI=1S/2C4H9.C3H6O3.Sn/c2*1-3-4-2;4-1-3(6)2-5;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;-2;+2 |
InChI-Schlüssel |
MADGUZJNKNHOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn]1(OCC(O1)CO)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
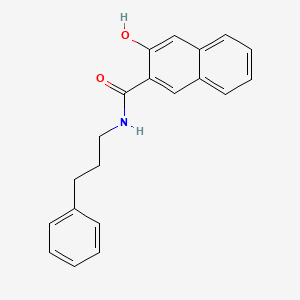
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)

![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
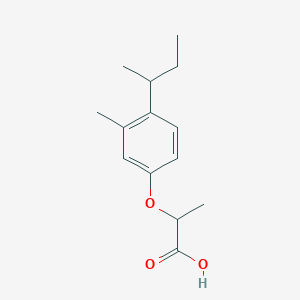
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
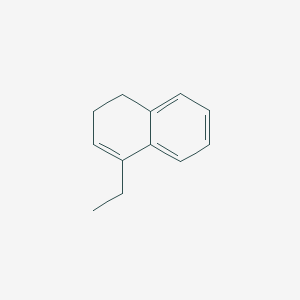
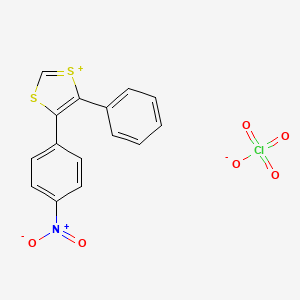

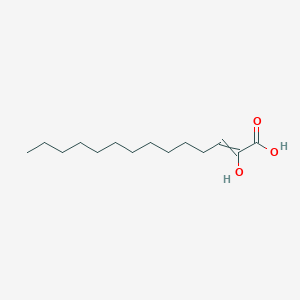
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)

